2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one
Description
This compound is a synthetic organic molecule featuring a 1,4-thiazepane ring system with a sulfone group (1,1-dioxido modification), a 2-fluorophenyl substituent at position 7, and a 2-(4-chlorophenoxy)-2-methylpropanoyl group at position 2.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO4S/c1-21(2,28-16-9-7-15(22)8-10-16)20(25)24-12-11-19(29(26,27)14-13-24)17-5-3-4-6-18(17)23/h3-10,19H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWHUDPRRXEWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17ClFNO3S
- Molecular Weight : 357.83 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a chlorophenoxy group enhances its lipophilicity, potentially improving its membrane permeability.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazepane derivatives have been studied for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : A study on thiazepane derivatives demonstrated that they inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range, suggesting potent cytotoxic effects .
Antimicrobial Activity
The presence of the chlorophenoxy moiety has been associated with antimicrobial activity. Compounds containing this functional group are often effective against a range of pathogens:
- Mechanism of Action : They disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
- Case Study : A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid oral absorption |
| Bioavailability | 70% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Safety and Toxicology
Safety assessments are critical when considering new compounds for therapeutic use:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Core Heterocycle
Compound A : [1-(4-Fluorophenyl)cyclopropyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone (CAS-related compound from )
- Key Differences: Replaces the 2-(4-chlorophenoxy)-2-methylpropanoyl group with a cyclopropane-linked 4-fluorophenyl moiety. Retains the 1,4-thiazepane sulfone core and 2-fluorophenyl substituent.
- The 4-fluorophenyl substituent may reduce ortho-/para-directed reactivity compared to the chlorophenoxy group .
Compound B : 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5 from )
- Key Differences :
- Substitutes the 1,4-thiazepane sulfone with a 1,4-diazepane ring containing a tetrahydrofuran (oxolane) substituent.
- Lacks the sulfone group, reducing polarity and hydrogen-bonding capacity.
- Implications :
Physicochemical and Computational Properties
Research Findings and Limitations
- Structural Analysis: Crystallographic studies using programs like SHELXL () or ORTEP () are critical for resolving conformational details of such complex heterocycles.
- Computational Modeling :
- Knowledge Gaps: No direct pharmacological data (e.g., IC50, binding affinities) are available for the target compound or its analogs in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
